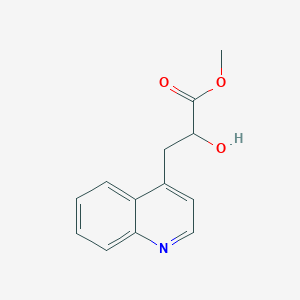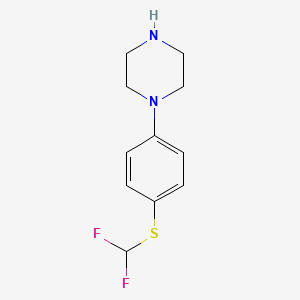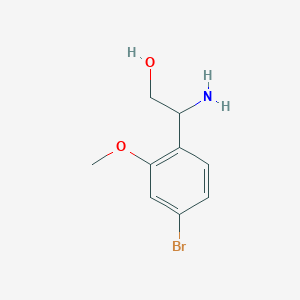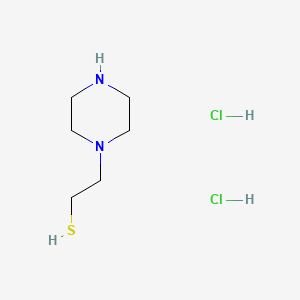
Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-3-(quinolin-4-yl)propanoate typically involves the condensation of quinoline derivatives with appropriate esterifying agents. One common method includes the reaction of 4-hydroxyquinoline with methyl acrylate under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors can also be employed to streamline the production process and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline esters.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of methyl 2-hydroxy-3-(quinolin-4-yl)propanoate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
4-Hydroxyquinoline: Shares the quinoline core structure but lacks the ester group.
Quinolin-2-one: Another quinoline derivative with a different substitution pattern.
Tetrahydroquinoline: A reduced form of quinoline with different biological activities.
Uniqueness: Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-quinolin-4-ylpropanoate |
InChI |
InChI=1S/C13H13NO3/c1-17-13(16)12(15)8-9-6-7-14-11-5-3-2-4-10(9)11/h2-7,12,15H,8H2,1H3 |
Clave InChI |
YHORALJVSVPVEV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC=NC2=CC=CC=C12)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)

![4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13556840.png)

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13556864.png)



![N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B13556878.png)

![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13556901.png)
